molecular formula C7H11N3O B11793120 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine

2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine

Cat. No.: B11793120
M. Wt: 153.18 g/mol
InChI Key: ITKLMJQNCRNBPF-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features a pyrimidine ring attached to an ethanamine moiety with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with methoxy-substituted ethanamine. One common method includes the use of Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of an aryl halide with an amine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Recent studies have highlighted the potential of 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine as a precursor for developing poly(ADP-ribose) polymerase inhibitors, which are crucial in cancer therapy. These inhibitors block the catalytic activity of PARP proteins, leading to significant anticancer effects, especially in BRCA1-mutant cells. The incorporation of pyrimidine derivatives into drug design has shown promising results in enhancing potency and selectivity against cancer cells .

Antibacterial Properties:
The compound has also been investigated for its antibacterial properties. Variants of pyrimidine-based compounds have demonstrated effectiveness against various strains of bacteria, including those resistant to multiple drugs. The structure-activity relationship studies suggest that modifications to the pyrimidine ring can lead to compounds with improved antibacterial activity .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of methoxyethylamine with pyrimidine derivatives under basic conditions. This method allows for the introduction of functional groups that enhance biological activity . The compound's reactivity is attributed to its functional groups, making it amenable to various chemical modifications that can tailor its properties for specific applications.

Structure-Activity Relationship Studies

Research has focused on understanding how structural variations influence the biological activity of pyrimidine derivatives. For instance, modifications at specific positions on the pyrimidine ring can lead to significant changes in potency against cancer cell lines and bacterial strains . This understanding is critical for designing more effective therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study on PARP Inhibitors Anticancer activityIdentified unique PARP inhibitors with low nM IC50 values targeting BRCA1-mutant cells.
Antibacterial Screening Antimicrobial propertiesVariants showed activity against Gram-positive bacteria with MIC values ranging from 0.25–1 μg/mL.
Structure-Activity Relationship Analysis Drug developmentHighlighted how substituents on the pyrimidine ring affect biological activity, leading to compounds with enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
  • 2-Methoxy-1-(3-methoxypyridin-2-yl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine stands out due to its specific pyrimidine ring structure, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine, a compound featuring a methoxy group and a pyrimidine ring, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Structure C8H10N2O(Methoxy group and Pyrimidine ring)\text{Structure }\quad \text{C}_8\text{H}_{10}\text{N}_2\text{O}\quad (\text{Methoxy group and Pyrimidine ring})

This compound's unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.137
Enterococcus faecalis0.056

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity . The following table summarizes its efficacy against various fungal strains:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal properties suggest that this compound could be a candidate for further development in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines.

Case Studies

  • Melanoma Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of melanoma cells with an IC50 value of 26.4μg/mL26.4\,\mu g/mL. The mechanism was linked to its interaction with tubulin, affecting microtubule dynamics .
  • Breast Cancer Models : In vivo studies using breast cancer xenograft models showed that treatment with the compound resulted in a substantial reduction in tumor size and metastasis, indicating its potential as an effective anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 2-aminopyrimidine with a methoxy-substituted epoxide under basic conditions (e.g., KOH/EtOH) can yield the target compound. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming methoxy and pyrimidine groups.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Diffraction (XRD) : Resolves crystal structure for stereochemical confirmation (if crystalline) .
  • HPLC : Monitors purity and stability under varying solvent conditions .

Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) facilitates biological assays, while limited aqueous solubility may require derivatization (e.g., hydrochloride salt formation). Pre-experiment solubility testing via UV-Vis spectroscopy at 25°C is recommended .

Q. What safety protocols are essential when handling this amine-containing compound?

  • Methodological Answer :

  • Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Neutralize waste with dilute acetic acid before disposal .

Q. How can researchers access reliable spectral data or computational models for this compound?

  • Methodological Answer :

  • PubChem : Provides canonical SMILES, InChI keys, and computed properties (e.g., logP, polar surface area).
  • EPA DSSTox : Offers toxicity predictions and regulatory data.
  • Gaussian Software : Optimize geometry using DFT (B3LYP/6-31G*) for docking studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors cause variability?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency.
  • Inert Conditions : Use Schlenk lines to exclude moisture/O₂, improving reproducibility.
  • Statistical Design : Apply Taguchi methods to optimize temperature, solvent ratio, and reaction time .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and ECHA to identify trends.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72h incubation, 10% FBS).
  • Structural Comparisons : Use QSAR models to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .

Q. How can computational docking guide the design of derivatives targeting pyrimidine-binding enzymes?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., kinases) from PDB (e.g., PDB ID 1ATP).
  • Ligand Docking : Use AutoDock Vina to predict binding poses, focusing on H-bonding with pyrimidine N1 and methoxy-O.
  • MD Simulations : Run 100ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. What experimental approaches validate the compound’s role in modulating cellular signaling pathways?

  • Methodological Answer :

  • In Vitro Assays : Measure cAMP levels (ELISA) or Ca²⁺ flux (Fluo-4 AM) in HEK293 cells.
  • Western Blotting : Track phosphorylation of downstream targets (e.g., ERK1/2).
  • CRISPR Knockout : Silence suspected receptors (e.g., GPCRs) to confirm mechanism .

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., nitration, sulfonation)?

  • Methodological Answer :
  • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites.
  • Competition Experiments : Compare reaction rates with electron-withdrawing/donating substituents.
  • XRD Analysis : Resolve post-functionalization structures to confirm regiochemistry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C7H11N3O/c1-11-5-6(8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

ITKLMJQNCRNBPF-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=NC=CC=N1)N

Origin of Product

United States

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